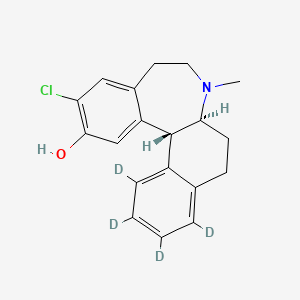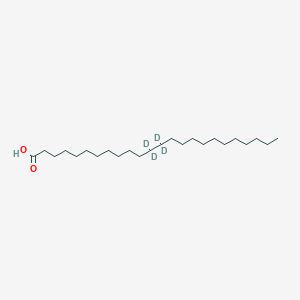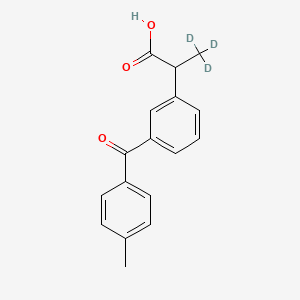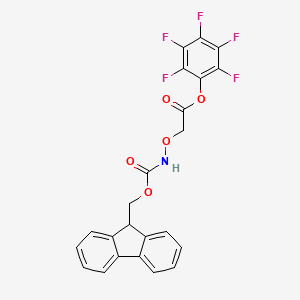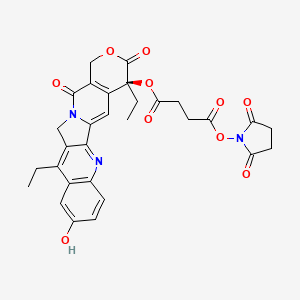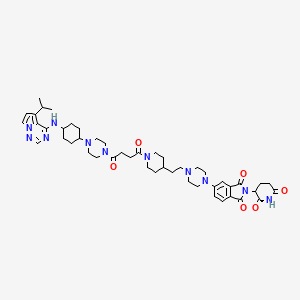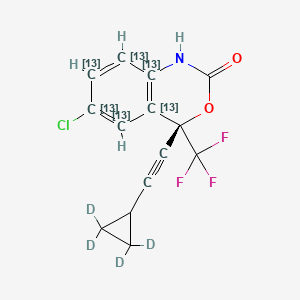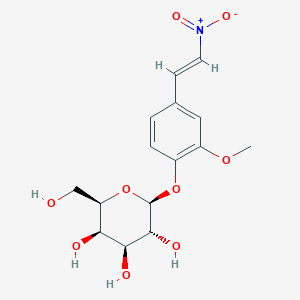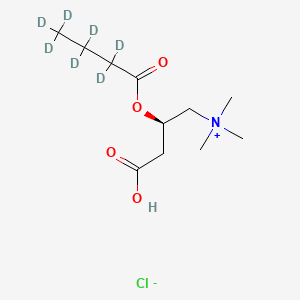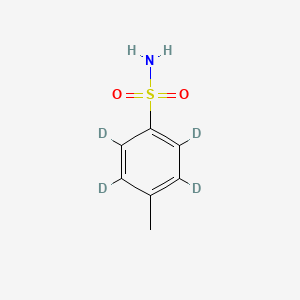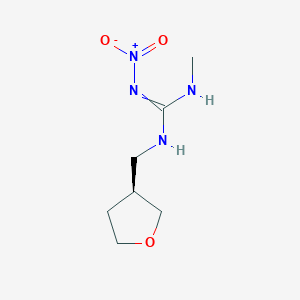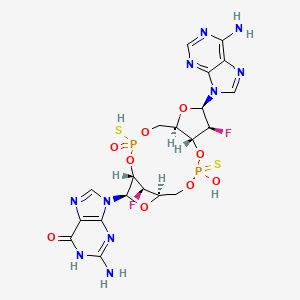
Ulevostinag (isomer 1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulevostinag (isomer 1) is a small molecule that acts as a stimulator of interferon genes (STING) agonist. It is a cyclic dinucleotide derivative developed as an anti-tumor agent. The compound has shown potential in activating immune responses, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ulevostinag (isomer 1) involves the formation of a cyclic dinucleotide structure. The preparation method includes the use of specific reagents and conditions to achieve the desired isomer. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of Ulevostinag (isomer 1) is carried out under controlled conditions to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability. The production process involves multiple steps, including purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Ulevostinag (isomer 1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of Ulevostinag (isomer 1) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of Ulevostinag (isomer 1) depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Scientific Research Applications
Ulevostinag (isomer 1) has several scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic dinucleotide structures and their reactivity.
Biology: Employed in research on immune response activation and signaling pathways.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing immune responses against tumors.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmaceutical research .
Mechanism of Action
Ulevostinag (isomer 1) exerts its effects by targeting the stimulator of interferon genes (STING) protein. Upon binding to STING, the compound activates the production of type I interferons and other pro-inflammatory cytokines. This activation leads to the stimulation of immune responses, particularly in the context of anti-tumor activity. The molecular targets and pathways involved include the STING pathway and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- Ulevostinag (isomer 2)
- Ulevostinag (isomer 3)
- Ulevostinag (isomer 4)
- Other STING agonists such as cyclic GMP-AMP (cGAMP) and other cyclic dinucleotide derivatives .
Uniqueness
Ulevostinag (isomer 1) is unique due to its specific isomeric form, which may exhibit different biological activity and stability compared to other isomers. Its ability to selectively activate the STING pathway makes it a valuable compound in cancer research and immunotherapy .
Properties
Molecular Formula |
C20H22F2N10O9P2S2 |
|---|---|
Molecular Weight |
710.5 g/mol |
IUPAC Name |
2-amino-9-[(1S,6R,8R,9S,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8-,9+,12-,13-,18-,19-,42?,43?/m1/s1 |
InChI Key |
YSUIQYOGTINQIN-UZFYAQMZSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)S)F)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)S)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


